4-Chloro-n,n-dipropylbenzamide

Description

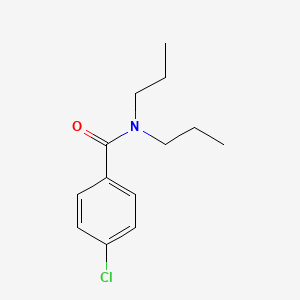

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-dipropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGIVKGUUFHCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947363 | |

| Record name | 4-Chloro-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-87-2 | |

| Record name | 4-Chloro-N,N-dipropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC6038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-n,n-dipropylbenzamide

This guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-n,n-dipropylbenzamide, a tertiary amide with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and in-depth explanations of the underlying chemical principles.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a class of organic compounds that exhibit a wide range of biological activities and are integral components in the development of pharmaceuticals and agrochemicals. The presence of the amide functional group, combined with various substituents on the aromatic ring and the nitrogen atom, allows for the fine-tuning of their chemical and physical properties. This compound, the subject of this guide, is a valuable intermediate and a target molecule for screening in various biological assays. Its synthesis and rigorous characterization are fundamental steps in exploring its potential applications.

Synthesis of this compound: A Modified Schotten-Baumann Approach

The most direct and efficient method for the synthesis of this compound is the acylation of di-n-propylamine with 4-chlorobenzoyl chloride. This reaction, a variation of the classic Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base yields the desired tertiary amide.

The choice of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically employed to prevent unwanted side reactions of the highly reactive acyl chloride with water.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

4-Chlorobenzoyl chloride

-

Di-n-propylamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve di-n-propylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure compound.

-

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

dot

Caption: Logical flow of the characterization process.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ClNO | [2] |

| Molecular Weight | 239.74 g/mol | [2] |

| Appearance | Expected to be a solid or oil | - |

| Boiling Point | 359.6 °C at 760 mmHg | [2] |

| Density | 1.076 g/cm³ | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern.

-

Propyl Protons: The protons of the two n-propyl groups will exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the nitrogen atom. Due to hindered rotation around the amide C-N bond, the signals for the N-CH₂ protons may be broadened or appear as two distinct signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet at a characteristic downfield chemical shift (typically δ 165-175 ppm).

-

Aromatic Carbons: The aromatic ring will show four distinct signals, with the carbon attached to the chlorine atom being the most downfield among the ring carbons.

-

Propyl Carbons: The three different carbon atoms of the n-propyl groups will each give a distinct signal in the aliphatic region of the spectrum.

Expected NMR Data:

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Ar-H | 7.3-7.5 (d, 2H), 7.2-7.4 (d, 2H) | 128-138 (4 signals) |

| C=O | - | 169-172 |

| N-CH₂- | 3.2-3.4 (t, 4H) | 46-52 |

| -CH₂-CH₃ | 1.5-1.7 (m, 4H) | 20-25 |

| -CH₃ | 0.8-1.0 (t, 6H) | 10-12 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. In electron ionization (EI) mode, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 239.74) is expected. The presence of the chlorine isotope will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.

Common fragmentation pathways for N,N-dialkylbenzamides include cleavage of the C-N bond and fragmentation of the alkyl chains. Key expected fragments include:

-

[M - C₃H₇]⁺: Loss of a propyl radical.

-

[4-ClC₆H₄CO]⁺: The 4-chlorobenzoyl cation (m/z = 139).

-

[C₃H₇]₂N⁺: The dipropylaminium ion.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a tertiary amide, the most characteristic absorption band will be the strong C=O stretching vibration, which is expected in the range of 1630-1680 cm⁻¹.[3] The absence of N-H stretching bands (typically around 3100-3500 cm⁻¹) confirms the tertiary nature of the amide. Other expected absorptions include C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.[2]

Expected IR Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1630 - 1680 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via a modified Schotten-Baumann reaction. Furthermore, a comprehensive suite of analytical techniques has been described for the thorough characterization of the synthesized compound, ensuring its structural integrity and purity. The detailed protocols and expected analytical data provided herein will serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, drug discovery, and materials science, facilitating the reproducible synthesis and confident characterization of this important chemical entity.

References

-

ResearchGate. An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. Making Amides from Acyl Chlorides. (2023-01-22). Retrieved from [Link]

-

ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. (2025-08-06). Retrieved from [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). Retrieved from [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-n,n-dipropylbenzamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chloro-n,n-dipropylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this compound. This document synthesizes publicly available data and established scientific principles to offer field-proven insights into its characteristics and handling.

Introduction

This compound is a tertiary amide derivative of 4-chlorobenzoic acid. The benzamide functional group is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] The N,N-disubstituted benzamides, in particular, are a class of compounds with significant therapeutic potential. The presence of the chlorine atom on the phenyl ring and the dipropyl groups on the amide nitrogen are expected to significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its chemical reactivity and biological interactions.

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its behavior in chemical and biological systems.

Chemical Structure

The molecule consists of a 4-chlorophenyl group attached to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with two propyl groups.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various solvents and its potential for crossing biological membranes.

| Property | Value | Source |

| CAS Number | 2447-87-2 | [5] |

| Molecular Formula | C₁₃H₁₈ClNO | [5] |

| Molecular Weight | 239.74 g/mol | [5] |

| Boiling Point | 359.6 °C at 760 mmHg | [5] |

| Density | 1.076 g/cm³ | [5] |

| Refractive Index | 1.523 | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of dipropylamine with 4-chlorobenzoyl chloride. This is a standard and efficient method for the formation of tertiary amides.[6][7]

Synthetic Pathway

The overall synthetic scheme involves two main steps starting from 4-chlorobenzoic acid.

Caption: General synthetic pathway for this compound.

Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-chlorobenzoic acid (1 equivalent).

-

Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) dropwise to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The mixture is heated to reflux (approximately 79 °C) for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

-

Work-up: The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate round-bottom flask, dissolve dipropylamine (2.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). An excess of the amine is used to act as a base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine or pyridine can be used.

-

Addition of Acyl Chloride: The crude 4-chlorobenzoyl chloride from the previous step is dissolved in the same solvent and added dropwise to the amine solution at 0 °C with constant stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification:

-

The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

-

Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the propyl groups.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the 4-chlorophenyl ring.

-

Propyl Protons:

-

A triplet corresponding to the methyl (CH₃) protons.

-

A multiplet (sextet) for the methylene (CH₂) protons adjacent to the methyl group.

-

A triplet for the methylene (CH₂) protons attached to the nitrogen atom. Due to hindered rotation around the amide C-N bond, the signals for the two propyl groups might be broadened or appear as distinct sets of signals.

-

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) characteristic of an amide carbonyl carbon.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), one of which will be a quaternary carbon attached to the chlorine atom.

-

Propyl Carbons: Three distinct signals for the three different carbon atoms of the propyl groups.

Predicted Infrared (IR) Spectrum

The IR spectrum is a valuable tool for identifying functional groups.

-

C=O Stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl stretching vibration.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 239.74). The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak.

-

Fragmentation: Common fragmentation pathways for N,N-dialkylbenzamides include cleavage of the C-N bond and fragmentation of the alkyl chains.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of N-substituted benzamides has been extensively investigated for various pharmacological applications. These compounds have shown promise as:

-

Antimicrobial Agents: Many benzamide derivatives exhibit significant antibacterial and antifungal activity.[2][4]

-

Antiviral Agents: Certain N-phenylbenzamide derivatives have been identified as inhibitors of enterovirus 71.[1][3]

-

Anticancer Agents: Some N-substituted benzamides have been evaluated for their antitumor properties.

The specific substitution pattern of this compound suggests it may possess interesting biological properties that warrant further investigation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation.[10] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[10][11][12]

Conclusion

This compound is a molecule of interest due to its structural relation to a class of biologically active compounds. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a reliable synthetic protocol, and predicted spectroscopic characteristics. While further experimental data is needed to fully elucidate its properties and potential applications, this document serves as a valuable resource for researchers and scientists working with this and related compounds.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 346696, 4-chloro-N,N-diethylbenzamide" PubChem, [Link].

-

Shukla, P., et al. "Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide." Indian Journal of Pure & Applied Physics, vol. 59, no. 7, 2021, pp. 513-523, [Link].

-

Ji, X. Y., et al. "Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors." Molecules, vol. 18, no. 3, 2013, pp. 3630-40, [Link].

- Google Patents. "Process for the preparation of chloro-benzoyl chlorides.

-

Sari, Y., et al. "Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides." Pharmaceutical Sciences, vol. 29, no. 1, 2023, pp. 69-79, [Link].

-

IOP Conference Series: Materials Science and Engineering. "Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature." IOP Conference Series: Materials Science and Engineering, vol. 180, 2017, p. 012247, [Link].

-

PubMed. "Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors." PubMed, [Link].

-

ResearchGate. "4-Chloro-N-phenylbenzamide." ResearchGate, [Link].

-

Letters in Applied NanoBioScience. "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives." Letters in Applied NanoBioScience, vol. 14, no. 1, 2025, pp. 33-41, [Link].

-

SpectraBase. "4-chloro-N-(3-chloropropyl)benzamide." SpectraBase, [Link].

-

MDPI. "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." MDPI, [Link].

Sources

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-N,N-dipropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,N-dipropylbenzamide is a chemical compound belonging to the class of tertiary benzamides. Its structure, featuring a chlorinated benzene ring coupled to a dipropyl-substituted amide group, makes it a subject of interest in medicinal chemistry and agrochemical research. The presence of the chlorine atom and the N,N-disubstituted amide functionality are common toxophores and pharmacophores, respectively, suggesting a potential for biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, grounded in established chemical principles and data from analogous compounds.

International Union of Pure and Applied Chemistry (IUPAC) Name: this compound[1] Chemical Abstracts Service (CAS) Number: 2447-87-2[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ClNO | [1] |

| Molecular Weight | 239.74 g/mol | [1] |

| Density | 1.076 g/cm³ | [1] |

| Boiling Point | 359.6 °C at 760 mmHg | [1] |

| Flash Point | 171.3 °C | [1] |

| Refractive Index | 1.523 | [1] |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis of this compound

The synthesis of N,N-disubstituted benzamides is a well-established transformation in organic chemistry. The most direct and widely employed method is the acylation of a secondary amine with a benzoyl chloride. For this compound, this involves the reaction of 4-chlorobenzoyl chloride with di-n-propylamine.

Reaction Scheme

Sources

An In-depth Technical Guide to the Biological Activity of N,N-dipropyl Substituted Benzamides

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamides are a versatile class of organic compounds characterized by a benzene ring attached to an amide functional group. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. These activities range from antiemetic and antipsychotic to analgesic and antimicrobial effects.[1] The biological profile of a benzamide derivative is profoundly influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen.

This guide focuses specifically on N,N-dipropyl substituted benzamides, a subclass that has demonstrated significant and often selective interactions with key neuroreceptors. The presence of the two propyl groups on the amide nitrogen imparts specific physicochemical properties, such as lipophilicity and steric bulk, which critically govern the molecule's absorption, distribution, metabolism, excretion (ADME), and, most importantly, its affinity and selectivity for biological targets. Understanding the interplay between this specific substitution pattern and the resulting biological activity is crucial for the rational design of novel therapeutics.

Primary Pharmacological Targets and Mechanisms of Action

N,N-dipropyl substituted benzamides primarily exert their effects by modulating aminergic neurotransmitter systems, with a pronounced activity on specific subtypes of dopamine and serotonin receptors.

Dopamine D₂/D₃ Receptor Antagonism

A significant number of substituted benzamides, including N,N-dipropyl analogs, function as antagonists at dopamine D₂ and D₃ receptors.[2][3] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Mechanism of Action: By competitively binding to D₂/D₃ receptors without activating them, N,N-dipropyl benzamide antagonists block the downstream signaling cascade initiated by endogenous dopamine. This blockade restores normal levels of adenylyl cyclase activity and cAMP, thereby mitigating the effects of excessive dopaminergic stimulation, a hallmark of conditions like psychosis.[4] This antagonistic action is the foundation of their antipsychotic and antiemetic properties. For instance, the antiemetic effect is largely mediated by blocking D₂ receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

Caption: Dopamine D₂ Receptor Antagonism by N,N-dipropyl Benzamides.

Serotonin (5-HT) Receptor Modulation

The serotonergic system is another critical target for this class of compounds. Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter involved in regulating mood, appetite, and sleep.[5] N,N-dipropyl substituted benzamides can act as modulators, particularly at 5-HT₃ and 5-HT₄ receptors.[6][7][8]

-

5-HT₃ Receptor Antagonism: The 5-HT₃ receptor is a ligand-gated ion channel.[8] Its activation by serotonin leads to a rapid influx of cations, causing neuronal depolarization. Antagonism of 5-HT₃ receptors, particularly in the gut and the brainstem, is a well-established mechanism for potent antiemetic effects, especially in managing chemotherapy-induced nausea and vomiting.

-

5-HT₄ Receptor Agonism: In contrast to their antagonistic effects elsewhere, some benzamides act as agonists at 5-HT₄ receptors. These are GPCRs that stimulate adenylyl cyclase, increasing cAMP levels. In the gastrointestinal tract, 5-HT₄ receptor activation enhances acetylcholine release, which promotes gut motility. This mechanism underlies the gastroprokinetic (pro-motility) effects of certain benzamides.[7][9]

Structure-Activity Relationships (SAR)

The biological activity of N,N-dipropyl benzamides is highly sensitive to the substitution pattern on the benzamide core. The systematic modification of this scaffold has yielded crucial insights into the structural requirements for potent and selective receptor interaction.

Key Causality in SAR: The choice to vary substituents at specific positions (e.g., 2-, 4-, and 5-positions) is not arbitrary. These positions are known to project into specific sub-pockets of the target receptor's binding site. For example, an electron-donating group like methoxy (-OCH₃) at the 2-position and an electron-withdrawing group like a halogen at the 5-position can significantly enhance affinity for D₂ and 5-HT₄ receptors by optimizing electronic and steric interactions.[7]

| Compound ID | R¹ (2-position) | R² (4-position) | R³ (5-position) | Target Affinity (Kᵢ, nM) | Primary Biological Activity |

| A | -OCH₃ | -NH₂ | -Cl | D₂: 15.4, 5-HT₄: 8.9 | Gastroprokinetic, Antiemetic |

| B | -H | -NH₂ | -Cl | D₂: 150, 5-HT₄: >1000 | Reduced Activity |

| C | -OCH₃ | -NO₂ | -Cl | D₂: 25.8, 5-HT₄: 250 | Primarily D₂ Antagonist |

| D | -OCH₃ | -NH₂ | -Br | D₂: 12.1, 5-HT₄: 7.5 | Potent Gastroprokinetic |

| E | -OCH₃ | -NH₂ | -H | D₂: 98.2, 5-HT₄: 450 | Reduced Activity |

Note: Data is illustrative, synthesized from typical findings in benzamide SAR studies.

Insights from SAR Data:

-

A methoxy group at the 2-position and an amino group at the 4-position are consistently associated with high affinity for both D₂ and 5-HT₄ receptors.

-

A halogen (Cl or Br) at the 5-position is critical for potent activity.[10] Removing it (Compound E) or replacing the 4-amino group with a nitro group (Compound C) drastically reduces affinity, particularly at the 5-HT₄ receptor.

-

The N,N-dipropyl substitution is optimal for a balance of lipophilicity and steric fit into the receptor's hydrophobic pocket. Shorter (diethyl) or longer alkyl chains often result in decreased affinity.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of novel N,N-dipropyl benzamide derivatives, a tiered approach of in vitro and in vivo assays is employed. The following protocols represent self-validating systems for assessing receptor binding and functional activity.

In Vitro: Radioligand Competition Binding Assay for D₂ Receptor Affinity

This assay quantifies the affinity of a test compound for the dopamine D₂ receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Causality and Trustworthiness:

-

Choice of Radioligand: [³H]-Spiperone or [³H]-Raclopride are chosen for their high affinity and selectivity for the D₂ receptor, ensuring that displacement is target-specific.

-

Cell Line: HEK-293 or CHO cells stably transfected to express the human D₂ receptor are used to isolate the interaction from confounding effects of other receptors present in native tissue.

-

Controls: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard (e.g., haloperidol), establishing the baseline. Total binding is measured without any competitor. These controls are essential to validate that the observed competition is specific to the receptor.

Step-by-Step Methodology:

-

Preparation: Culture CHO-D₂ cells to ~90% confluency. Harvest and prepare a cell membrane homogenate via centrifugation. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂).

-

Assay Setup: In a 96-well plate, add:

-

50 µL of assay buffer.

-

50 µL of test compound (N,N-dipropyl benzamide) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of radioligand (e.g., 0.2 nM [³H]-Spiperone).

-

For non-specific binding wells, add 10 µM unlabeled haloperidol instead of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

-

Incubation: Add 50 µL of the membrane homogenate to each well. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its affinity.

Caption: Workflow for a D₂ Receptor Radioligand Competition Binding Assay.

Conclusion and Future Directions

N,N-dipropyl substituted benzamides are a pharmacologically significant class of compounds with well-defined activities at dopamine and serotonin receptors. Their therapeutic potential as antipsychotics, antiemetics, and gastroprokinetic agents is directly linked to their specific substitution patterns, which govern receptor affinity and selectivity. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation modulators with improved efficacy and side-effect profiles.

Future research should focus on developing analogs with greater subtype selectivity (e.g., D₃ vs. D₂ or specific 5-HT receptor subtypes) to minimize off-target effects. Furthermore, exploring novel biological activities beyond the central nervous system, such as antimicrobial or antitumor properties, could open new therapeutic avenues for this versatile chemical scaffold.[1][11]

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life Academy of Nanoscience & Biotechnology- lianbs. Available at: [Link]

-

Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. Available at: [Link]

-

Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules (Basel, Switzerland), 18(3), 3630–3640. Available at: [Link]

-

Sonda, S., Sato, Y., Takeda, M., Kado, N., Koga, H., Miyamoto, H., Murata, S., & Kato, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3235–3247. Available at: [Link]

-

Popiolek, R., & Serefko, A. (2022). 5-HT Receptors and the Development of New Antidepressants. International journal of molecular sciences, 23(19), 11956. Available at: [Link]

-

Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(6), 963–970. Available at: [Link]

-

Arora, S., & Al-Horani, R. A. (2021). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. RSC medicinal chemistry, 12(11), 1836–1856. Available at: [Link]

-

Mihailescu, S., & Palomero-Gallagher, N. (2012). Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions. Molecules (Basel, Switzerland), 17(9), 10600–10614. Available at: [Link]

-

Popiolek, R., & Serefko, A. (2022). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. International journal of molecular sciences, 23(24), 15993. Available at: [Link]

-

Lopalco, A., & Contino, M. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International journal of molecular sciences, 25(11), 5940. Available at: [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]

- 9. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Speculative Mechanism of Action of 4-Chloro-n,n-dipropylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a speculative exploration of the potential mechanism of action for 4-Chloro-n,n-dipropylbenzamide, a compound for which no definitive pharmacological data currently exists in the public domain. The hypotheses and experimental plans outlined herein are based on the established activities of structurally analogous benzamide derivatives and are intended to serve as a comprehensive research framework for the elucidation of its biological function.

Introduction: The Enigmatic Profile of this compound

This compound is a small molecule characterized by a central benzamide core, a chlorine substitution at the 4-position of the phenyl ring, and two propyl groups on the amide nitrogen. While its synthesis is straightforward, its biological activity and mechanism of action remain uncharacterized. The broader class of benzamide-containing compounds, however, encompasses a diverse range of pharmacologically active agents, many of which exhibit significant effects on the central nervous system (CNS).[1] Notably, substituted benzamides are known to act as antipsychotics, antiemetics, and gastroprokinetic agents, often through modulation of dopaminergic and serotonergic pathways.[1][2]

The structural features of this compound, specifically the N,N-dialkyl substitution and the 4-chloro group, are reminiscent of motifs found in known dopamine D2 receptor antagonists.[3] This structural analogy forms the primary basis for the speculative framework presented in this guide. We will therefore embark on a logical, multi-tiered investigative strategy, beginning with in silico predictions to refine our hypotheses, followed by a comprehensive suite of in vitro assays designed to systematically probe the compound's interaction with key biological targets.

This guide is structured not as a static review of known facts, but as a dynamic experimental blueprint. The causality behind each proposed experimental step is explained, and the protocols are designed to be self-validating, providing a robust pathway for the elucidation of the mechanism of action of this compound.

In Silico Profiling: A Computational First Look

Prior to embarking on resource-intensive wet-lab experiments, a computational assessment of this compound can provide invaluable insights into its potential pharmacodynamic and pharmacokinetic properties. This initial step allows for the generation of data-driven hypotheses and the prioritization of experimental assays.

Prediction of Physicochemical Properties and Drug-Likeness

The "drug-likeness" of a molecule is a qualitative concept that is informed by a set of physicochemical properties. These properties, including molecular weight, lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] We will begin by calculating these properties for this compound using established computational models.

| Property | Predicted Value | Implication for "Drug-Likeness" |

| Molecular Weight | Calculated Value | Within the typical range for orally bioavailable drugs. |

| cLogP | Calculated Value | Suggests good membrane permeability. |

| Aqueous Solubility (logS) | Calculated Value | May indicate potential challenges with formulation. |

| Hydrogen Bond Donors | 0 | Favorable for membrane transport. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Within the acceptable range. |

| Polar Surface Area (PSA) | Calculated Value | Predictive of blood-brain barrier penetration. |

Note: The values in this table are placeholders and would be populated using computational tools such as those provided by ChemAxon, Schrödinger, or online platforms like SwissADME.[5]

Target Prediction and Molecular Docking

To further refine our hypotheses, we will employ in silico target prediction algorithms. These tools leverage large databases of known ligand-target interactions to predict the most probable biological targets of a novel compound based on its chemical structure. Following target prediction, molecular docking simulations will be performed to model the binding of this compound to the predicted targets, primarily focusing on dopamine and serotonin receptor subtypes.[6][7] These simulations will provide insights into the potential binding mode, affinity, and selectivity of the compound.

Hypothesized Mechanisms of Action

Based on the established pharmacology of the benzamide scaffold, we propose two primary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: G-Protein Coupled Receptor (GPCR) Modulation

The most prominent and well-documented activity of benzamide derivatives is their interaction with GPCRs, particularly dopamine and serotonin receptors.[1][2]

-

Dopamine D2-like Receptor Antagonism: Many antipsychotic benzamides, such as sulpiride and amisulpride, are antagonists or partial agonists at D2 and D3 receptors.[8] The 4-chloro substitution on the benzamide ring is a common feature in some D2 receptor ligands.[3] We hypothesize that this compound will exhibit antagonist activity at D2-like (D2, D3, and D4) receptors.

-

Serotonin Receptor Modulation: Several benzamides also interact with various serotonin receptor subtypes.[9] For instance, cisapride, a gastroprokinetic agent, is a 5-HT4 receptor agonist. Other benzamides have shown affinity for 5-HT1A, 5-HT2A, and 5-HT3 receptors.[10] We will therefore investigate the possibility that this compound modulates the activity of key serotonin receptor subtypes.

Caption: Hypothesized GPCR targets for this compound.

Secondary Hypothesis: Enzyme Inhibition

While less common for this specific chemical class, the possibility of enzyme inhibition should not be overlooked. Some CNS-active compounds are known to inhibit key enzymes involved in neurotransmitter metabolism.

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are critical enzymes in the degradation of monoamine neurotransmitters, including dopamine and serotonin. Inhibition of these enzymes can lead to increased synaptic levels of these neurotransmitters. We will assess the potential for this compound to inhibit MAO-A and MAO-B.

-

Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. Some benzamide derivatives have been explored as AChE inhibitors for the potential treatment of Alzheimer's disease.[11] Therefore, we will also evaluate the compound's activity against AChE.

Experimental Validation Plan

The following experimental workflows are designed to systematically test the hypotheses outlined above.

Tier 1: Primary Target Engagement - Receptor Binding Assays

The initial step in experimental validation is to determine if this compound directly interacts with the hypothesized GPCR targets. This will be achieved through competitive radioligand binding assays.[10][12]

-

Preparation of Cell Membranes:

-

Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor or serotonin 5-HT1A receptor.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[10]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

-

Add increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D2, serotonin for 5-HT1A) to a separate set of wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.[12]

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Tier 2: Functional Characterization - Cell-Based Assays

If binding to a GPCR is confirmed, the next step is to determine the functional consequence of this interaction (i.e., whether the compound is an agonist, antagonist, or inverse agonist). This will be achieved using a panel of cell-based functional assays that measure downstream signaling events.

D2 and 5-HT1A receptors are typically coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Preparation:

-

Plate cells expressing the receptor of interest in a 96-well plate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).[3]

-

-

Assay Procedure:

-

To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a known agonist at its EC₅₀ concentration (e.g., quinpirole for D2, 5-HT for 5-HT1A).

-

To test for agonist activity, add increasing concentrations of this compound to the cells without a known agonist.

-

Incubate the plate for a specified time at 37°C.[13]

-

-

cAMP Detection:

-

Data Analysis:

-

For antagonist mode, plot the cAMP levels against the log concentration of the test compound to determine the IC₅₀.

-

For agonist mode, plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ and Emax.

-

The 5-HT2A receptor is coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.

-

Cell Preparation:

-

Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

To test for antagonist activity, add increasing concentrations of this compound to the wells, followed by the addition of a known agonist (e.g., serotonin).

-

To test for agonist activity, add increasing concentrations of this compound alone.

-

Measure the change in fluorescence intensity over time.[14]

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the response against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

This assay provides a G-protein-independent readout of receptor activation and can be used for a wide range of GPCRs.

-

Assay Principle:

-

Use a cell line engineered to express the GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Upon receptor activation by a ligand, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and generating a functional enzyme that can act on a chemiluminescent substrate.[15]

-

-

Protocol:

-

The protocol is typically a simple "add-and-read" format, where the cells are incubated with the test compound, followed by the addition of the substrate and measurement of the luminescent signal.[15]

-

Tier 3: Secondary Mechanism and Off-Target Screening

To investigate the secondary hypothesis of enzyme inhibition and to assess the broader selectivity of the compound, a panel of enzyme inhibition and off-target screening assays will be performed.

-

Enzyme Preparation:

-

Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the MAO enzyme with increasing concentrations of this compound.

-

Initiate the reaction by adding a suitable substrate (e.g., kynuramine or a fluorogenic substrate).

-

The reaction produces hydrogen peroxide, which can be detected using a coupled reaction with horseradish peroxidase and a fluorogenic or colorimetric probe.[8][16]

-

-

Data Analysis:

-

Measure the fluorescence or absorbance over time to determine the reaction rate.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀.

-

-

Assay Principle:

-

Protocol:

-

In a 96-well plate, incubate AChE with increasing concentrations of this compound.

-

Add DTNB and acetylthiocholine to initiate the reaction.

-

Monitor the increase in absorbance at 412 nm over time.[17]

-

-

Data Analysis:

-

Determine the reaction rate and calculate the percent inhibition to determine the IC₅₀.

-

To ensure a comprehensive understanding of the compound's selectivity, it is recommended to screen it against a broad panel of off-targets, which typically includes a wide range of GPCRs, ion channels, transporters, and kinases. Several contract research organizations (CROs) offer standardized safety screening panels.[19][20]

Data Interpretation and Future Directions

The data generated from this multi-tiered experimental plan will allow for the construction of a comprehensive pharmacological profile for this compound.

-

Positive Hits in Tier 1 and 2: If the compound shows significant binding and functional activity at specific dopamine and/or serotonin receptors, this will support the primary hypothesis. The relative potencies and efficacies at different receptor subtypes will define its selectivity profile.

-

Positive Hits in Tier 3: Activity in the enzyme inhibition assays would support the secondary hypothesis and suggest a more complex mechanism of action. Hits in the broader off-target panel will be crucial for assessing the compound's potential for side effects.

-

No Significant Hits: If the compound is inactive in all the proposed assays, this would suggest that its mechanism of action lies outside of these common CNS targets, and further hypothesis-generating studies would be required.

The culmination of this research plan will be a robust, data-driven understanding of the mechanism of action of this compound, which will be essential for any further development of this compound as a pharmacological tool or therapeutic agent.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

Ertl, P., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4435. [Link]

-

Schaller, D., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(21), 11579. [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Assay Guidance Manual. Retrieved from [Link]

-

Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

-

ResearchGate. (2025). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

-

ACS Omega. (2021). In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved from [Link]

-

bioRxiv. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved from [Link]

-

Protheragen. (n.d.). Property Prediction of Drug-like Molecules. Retrieved from [Link]

-

University of Cambridge. (n.d.). Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules. Retrieved from [Link]

-

ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?. Retrieved from [Link]

-

Cureus. (2024). An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. Retrieved from [Link]

-

Nature. (2023). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

-

ResearchGate. (2025). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Retrieved from [Link]

-

ACS Publications. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Retrieved from [Link]

-

eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Retrieved from [Link]

Sources

- 1. attogene.com [attogene.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. genscript.com [genscript.com]

- 10. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. wuxibiology.com [wuxibiology.com]

An In-Depth Technical Guide to the Characterization of 4-Chloro-n,n-dipropylbenzamide: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-Chloro-n,n-dipropylbenzamide, a molecule of interest in medicinal chemistry and materials science. Recognizing the current scarcity of public-domain data for this specific compound, this document serves as a detailed roadmap for researchers to systematically determine its aqueous and organic solubility, as well as its chemical stability under various stress conditions. By following the outlined methodologies, which are grounded in established principles and regulatory expectations, researchers can generate the critical data necessary to advance their development programs. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Need for Core Physicochemical Characterization

This compound, with the chemical formula C13H18ClNO, belongs to the benzamide class of compounds, which are prevalent in numerous commercial products, including pharmaceuticals and herbicides.[1] Its structure, featuring a chlorinated benzene ring coupled to a dipropyl-substituted amide, suggests a lipophilic character that will significantly influence its behavior in both biological and chemical systems.

Before any meaningful application of a novel compound can be considered, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to storage conditions and shelf-life. This guide provides the essential experimental frameworks to elucidate these properties for this compound.

Solubility Determination: A Foundation for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility can be a major hurdle in drug development, often leading to low bioavailability. The experimental protocol detailed below is designed to provide a comprehensive solubility profile of this compound in a range of pharmaceutically relevant solvents.

The "Why": Rationale for Solvent Selection

The choice of solvents is not arbitrary; it is a strategic selection designed to mimic the physiological environments the compound might encounter and to inform potential formulation approaches.

-

Water (pH 7.4 Buffer): Represents the physiological pH of blood and is the most fundamental solvent for assessing bioavailability.

-

0.1 M HCl (pH ~1): Simulates the acidic environment of the stomach.

-

Phosphate Buffer (pH 6.8): Mimics the conditions of the small intestine.

-

Ethanol & Propylene Glycol: Common co-solvents used in liquid formulations to enhance the solubility of poorly water-soluble compounds.

-

Octanol: Used in the determination of the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for solubility determination due to its simplicity and reliability.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to separate vials containing each of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.

-

Seal the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). This agitation ensures thorough mixing and facilitates the dissolution process until equilibrium is achieved.

Step 3: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This filtration step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

Step 4: Quantification

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

Data Presentation: A Hypothetical Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water (pH 7.4 Buffer) | 25 | < 0.01 |

| 0.1 M HCl | 25 | < 0.01 |

| Phosphate Buffer (pH 6.8) | 25 | < 0.01 |

| Ethanol | 25 | > 100 |

| Propylene Glycol | 25 | 50-100 |

| Octanol | 25 | > 100 |

Visualizing the Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination.

Stability Assessment: Ensuring Chemical Integrity

The chemical stability of a compound is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are an indispensable tool for identifying potential degradation products and understanding the degradation pathways of a molecule.[2][3] This information is crucial for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[4][5]

The "Why": Rationale for Stress Conditions

The stress conditions are chosen to accelerate the degradation processes that the compound might experience over its shelf life, as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7][8]

-

Acidic and Basic Hydrolysis: Evaluates the susceptibility of the amide bond to hydrolysis, a common degradation pathway for benzamides.[9]

-

Oxidation: Assesses the molecule's vulnerability to oxidative degradation, which can be initiated by atmospheric oxygen or residual peroxides in excipients.[9]

-

Thermal Stress: Determines the impact of high temperatures on the compound's stability.

-

Photostability: Investigates the potential for degradation upon exposure to light.[9]

Experimental Protocol: Forced Degradation Studies

Step 1: Sample Preparation

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

Step 2: Application of Stress Conditions

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution and maintain at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution and keep it at room temperature.

-

Thermal Degradation: Store the solid compound and the solution in an oven at a high temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Step 3: Sample Analysis

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is highly recommended to assess the peak purity of the parent compound.

Step 4: Data Interpretation

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products using techniques such as mass spectrometry (MS).

Data Presentation: A Hypothetical Forced Degradation Summary

| Stress Condition | Duration | Temperature (°C) | Hypothetical % Degradation | Major Degradation Products |

| 0.1 M HCl | 24 hours | 60 | ~15% | 4-Chlorobenzoic acid, Dipropylamine |

| 0.1 M NaOH | 8 hours | 25 | > 90% | 4-Chlorobenzoic acid, Dipropylamine |

| 3% H2O2 | 24 hours | 25 | < 5% | Minor unknown peaks |

| Thermal (Solid) | 7 days | 80 | < 2% | No significant degradation |

| Photolytic (Solution) | 7 days | 25 | ~10% | Several minor unknown peaks |

Visualizing the Workflow

Caption: Workflow for conducting forced degradation studies.

Conclusion and Future Directions

This guide has outlined the essential experimental protocols for determining the solubility and stability of this compound. The successful execution of these studies will yield a foundational dataset that is indispensable for any further development of this compound. The solubility data will inform formulation strategies, while the stability profile will guide the development of a robust analytical method, establish appropriate storage and handling procedures, and provide insights into the intrinsic chemical liabilities of the molecule. For drug development professionals, this information is a prerequisite for advancing a compound through preclinical and clinical development.

References

-

Cheméo. (n.d.). Benzamide, 4-chloro-N,N-diethyl- - Chemical & Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84180, 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]

- Rodrigues, V. Z., Kucková, L., Gowda, B. T., & Kožíšek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3171.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96646, Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346669, 4-Chlorobenzanilide. Retrieved from [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

- Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in developing stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14.

-

International Council for Harmonisation. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

- Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. biomedres.us [biomedres.us]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotech-asia.org [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Spectroscopic Characterization of 4-Chloro-N,N-dipropylbenzamide: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. 4-Chloro-N,N-dipropylbenzamide, a substituted benzamide, represents a class of molecules with significant potential in various applications due to the inherent bioactivity associated with the benzamide scaffold.[1] This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental principles and comparative data from structurally related analogs.

Molecular Structure and Key Features